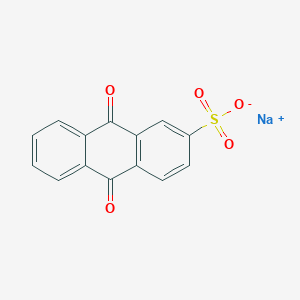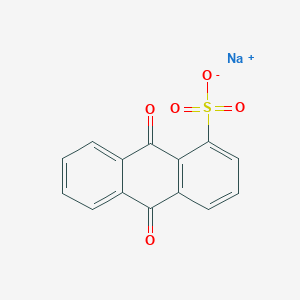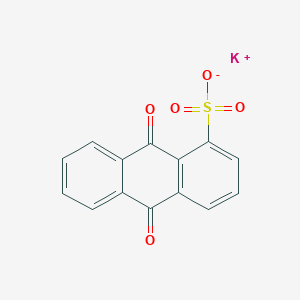
CID 26993
Descripción general
Descripción
CID 26993 is a useful research compound. Its molecular formula is C8H9NaO3S and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 26993 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 26993 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Function Control in Cells : CID has been utilized to study biological processes with precision and spatiotemporal resolution, especially in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : CID tools, specifically PROTAC-CID systems, have been engineered for inducible gene regulation and gene editing in human cells and mice, expanding the scope of chemically inducible gene regulation (Ma et al., 2023).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization capable of rapid activation and deactivation using light has been developed, enhancing the spatiotemporal control offered by CID for controlling protein-protein interactions (Aonbangkhen et al., 2018).
Solving Problems in Cell Biology : CID has provided insights into lipid second messengers and small GTPases, explaining the signaling paradox in cell biology (DeRose, Miyamoto, & Inoue, 2013).
Improving Water Use Efficiency in Barley : CID as a selection criterion in barley breeding programs has been evaluated for improving water use efficiency and productivity (Anyia et al., 2007).
Induced Pluripotent Stem Cell-Derived T Cell Therapy : The use of inducible caspase-9 (iC9) in iPSCs with CID for safe and efficient apoptosis induction in T cell therapies (Ando et al., 2015).
Bivalent FKBP12 Ligands for Protein Dimerization : Synthesis and activity of CIDs for controlling protein-protein interactions have broad utility in biological research and medical applications (Keenan et al., 1998).
Background Subtraction in High-Resolution LC/MS Data : CID data processing for clean product ion spectra in metabolite analysis (Zhang et al., 2009).
Quantification of Rapamycin-Induced Dimerization : CID applications in mechanotransduction studies using single-molecule detection methods (Wang et al., 2019).
Propiedades
IUPAC Name |
sodium;4-ethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLELGQVCQVOGMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 26993 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide](/img/structure/B7737180.png)


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B7737190.png)


![2-[(3-Oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid](/img/structure/B7737209.png)





